1-[4-({1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine
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Overview
Description
1-[4-({1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine is a complex organic compound that features a unique structure combining a benzodioxin ring, a piperidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives.
Piperazine Ring Formation: The piperazine ring can be formed through the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The final compound is obtained by coupling the benzodioxin, piperidine, and piperazine rings through various organic reactions, such as nucleophilic substitution and alkylation.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[4-({1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine undergoes various chemical reactions:
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert double bonds to single bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Alkyl halides, amines.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Functionalized piperazine derivatives.
Scientific Research Applications
1-[4-({1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Biological Research: It is used as a probe to study receptor-ligand interactions in biological systems.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-({1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to neurotransmitter receptors in the brain, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially leading to therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxin core and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring are often studied for their pharmacological properties.
Piperazine derivatives: These compounds are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
1-[4-({1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine is unique due to its combination of three distinct ring systems, which imparts a unique set of chemical and biological properties.
Properties
Molecular Formula |
C23H33N3O3 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-[4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine |
InChI |
InChI=1S/C23H33N3O3/c1-24-11-13-25(14-12-24)8-2-3-15-27-21-6-9-26(10-7-21)19-20-4-5-22-23(18-20)29-17-16-28-22/h4-5,18,21H,6-17,19H2,1H3 |
InChI Key |
IHVLGSXLFVNEFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC#CCOC2CCN(CC2)CC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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